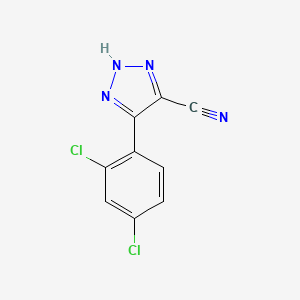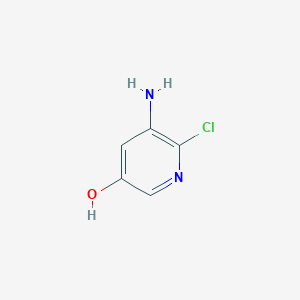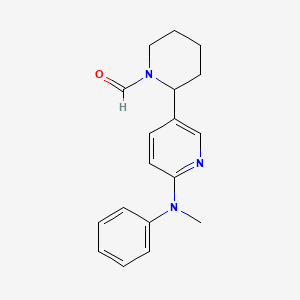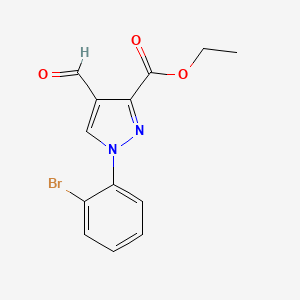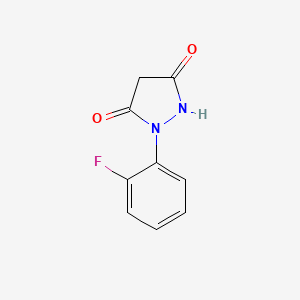
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, making it an interesting subject for studies in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of a trifluoroethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with molecular targets in biological systems. The nitro group and trifluoroethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both a nitro group and a trifluoroethyl group makes it particularly versatile for various chemical transformations and applications in research and industry.
特性
分子式 |
C7H6F3N3O4 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
2-[4-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)3-12-2-5(13(16)17)4(11-12)1-6(14)15/h2H,1,3H2,(H,14,15) |
InChIキー |
VDWVYVSMRBCXHJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


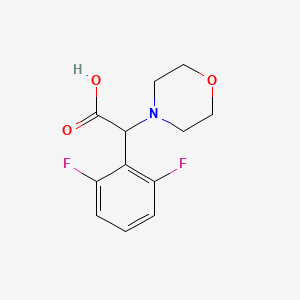
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
